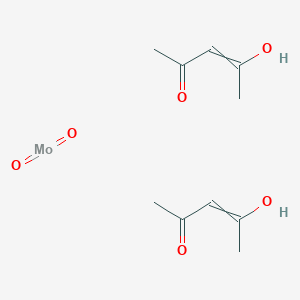
Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide: is a coordination compound that features molybdenum in its +6 oxidation state. This compound is known for its unique chemical properties and applications in various fields, including catalysis and material science. It is often used as a model compound for studying molybdenum enzymes and as a catalyst in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide typically involves the reaction of molybdenum trioxide with acetylacetone (2,4-pentanedione) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves heating the reactants to facilitate the formation of the desired compound .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization to obtain the compound in its pure form .
化学反应分析
Types of Reactions: Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide undergoes various chemical reactions, including:
Reduction: The compound can also participate in reduction reactions, although these are less common.
Substitution: Ligand exchange reactions where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Sodium percarbonate and phase-transfer catalysts are commonly used.
Substitution: Various ligands such as phosphines or amines can be used under inert conditions.
Major Products:
科学研究应用
Chemistry:
Catalysis: The compound is used as a catalyst in organic synthesis, particularly in oxidation reactions.
Model Compound: It serves as a functional model for studying molybdenum enzymes.
Biology and Medicine:
Enzyme Studies: It is used to study the mechanism of molybdenum-containing enzymes, which are crucial in various biological processes.
Industry:
作用机制
The mechanism by which Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide exerts its effects involves the coordination of the molybdenum center with the ligands. This coordination facilitates various catalytic processes, such as the oxidation of alcohols to ketones. The molecular targets include secondary alcohols, and the pathways involve the transfer of oxygen atoms from the molybdenum center to the substrate .
相似化合物的比较
- Bis(2,4-pentanedionato)molybdenum(VI) Dioxide
- Molybdenum (VI) oxide bis (2,4-pentanedionate)
Uniqueness: Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide is unique due to its specific ligand coordination, which imparts distinct catalytic properties. Compared to other similar compounds, it offers higher efficiency in certain oxidation reactions and serves as a more accurate model for studying molybdenum enzymes .
属性
IUPAC Name |
dioxomolybdenum;4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQSSRBQWPBYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Mo]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16MoO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
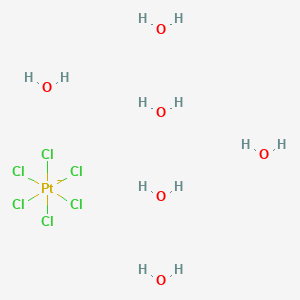
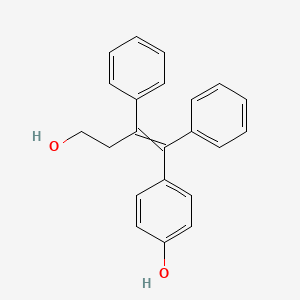

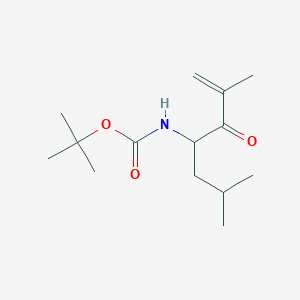
![7-(4-fluorophenyl)-5-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12507607.png)

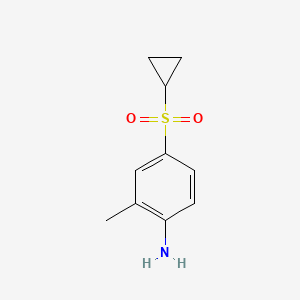
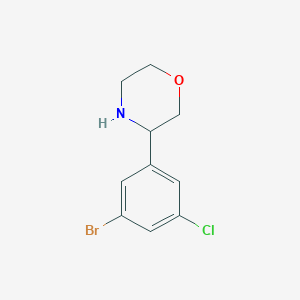
![4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12507620.png)

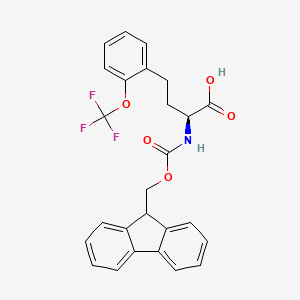
![2-[2-(2-{2-[(1-acetylpyrrolidin-2-yl)formamido]-3-(1H-imidazol-4-yl)propanamido}-3-hydroxypropanamido)-3-sulfanylpropanamido]succinamide](/img/structure/B12507635.png)
![2-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)indene-1,3-dione](/img/structure/B12507640.png)
![6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B12507666.png)
